Vinylamine
Overview
Description
Vinylamine is an organic compound characterized by the presence of a vinyl group attached to an amine group. Its chemical structure is represented as CH₂=CHNH₂. This compound is a monomer that can polymerize to form polythis compound, a polymer with significant industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylamine is typically synthesized through the hydrolysis of N-vinylformamide. The process involves the following steps:
N-vinylformamide Synthesis: This compound is prepared by reacting acetylene with formamide in the presence of a catalyst.
Hydrolysis: N-vinylformamide is then hydrolyzed under acidic or basic conditions to produce this compound and formic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of N-vinylformamide. The reaction is carried out in reactors designed to handle the exothermic nature of the hydrolysis process. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Vinylamine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, a polymer with high primary amine content.
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The amine group in this compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or other polymerization initiators.
Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Often involves reagents like alkyl halides or acyl chlorides.
Major Products:
Polythis compound: Formed through polymerization.
Oximes and Nitriles: Formed through oxidation.
Substituted Vinylamines: Formed through substitution reactions.
Scientific Research Applications
Vinylamine and its polymer, polythis compound, have diverse applications in various fields:
Chemistry: Used as a monomer for producing polymers with high amine content.
Biology: Polythis compound is used in gene delivery and transfection due to its ability to form complexes with DNA.
Medicine: Employed in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in water treatment, paper production, and as a flocculant in wastewater treatment due to its cationic nature.
Mechanism of Action
The primary mechanism by which vinylamine and its derivatives exert their effects is through the interaction of the amine group with various molecular targets. In biological systems, polythis compound can form complexes with negatively charged molecules like DNA, facilitating gene delivery. In industrial applications, the cationic nature of polythis compound allows it to bind to anionic contaminants, aiding in water purification.
Comparison with Similar Compounds
Polyethyleneimine: Another polymer with high amine content, used in similar applications.
Polyvinylpyrrolidone: A polymer with different functional groups but used in similar biomedical applications.
Uniqueness: Vinylamine is unique due to its high primary amine content, which imparts strong cationic properties. This makes it particularly effective in applications requiring strong interactions with anionic species, such as water treatment and gene delivery.
Properties
IUPAC Name |
ethenamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKPFRHYYNDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N | |
Record name | ETHYLENEAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26336-38-9 | |
Record name | Poly(vinylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2075053 | |
Record name | Vinylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |
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Molecular Weight |
43.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |
Record name | ETHYLENEAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
593-67-9, 26336-38-9 | |
Record name | ETHYLENEAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyleneamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593679 | |
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Record name | Poly(vinylamine) | |
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Record name | Ethenamine, homopolymer | |
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Record name | Vinylamine | |
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Record name | Vinylamine | |
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Record name | Ethenamine, homopolymer | |
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Record name | VINYLAMINE | |
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